3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZXRPOMBXWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381683 | |
| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-50-0 | |
| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a series of chemical reactions starting from readily available precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or heteroaryl boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura cross-coupling reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency . Additionally, the choice of solvents, temperature, and reaction time can be fine-tuned to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling reactions can yield various arylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but the presence of the trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural Analogues and Reactivity
Table 1: Key Structural and Reactivity Comparisons
Key Observations :
- Steric Effects : The tert-butyl group in the target compound reduces reactivity at C-2 but stabilizes intermediates in synthetic pathways .
- Electron-Withdrawing Groups : The CF₃ group at C-5 enhances electrophilicity, aiding in nucleophilic aromatic substitution (SNAr) reactions, a feature shared with 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
- Halogen Reactivity : Bromine at C-3 enables Suzuki-Miyaura cross-coupling, similar to derivatives in and , while chlorine at C-7 allows further functionalization via SNAr .
Comparison with Analogues :
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (114040-06-1) : Synthesized via direct halogenation; lacks regioselectivity challenges due to absence of bulky groups .
- 5-Amino-7-CF₃ Derivatives (): Utilize PyBroP-mediated SNAr for C-5 amination, a strategy applicable to the target compound if dechlorinated .
Table 2: Property Comparison
| Property | Target Compound | 3-Bromo-7-chloro Analogue | 5-Chloro-2-methyl Analogue |
|---|---|---|---|
| Lipophilicity (LogP) | High (CF₃, tert-butyl) | Moderate (Br, Cl) | Low (CH₃) |
| Metabolic Stability | Enhanced (CF₃) | Moderate | Low |
| Solubility | Low (steric hindrance) | Moderate | High |
Biological Activity
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that presents significant biological activity, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its structural features that enhance its interaction with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structural components:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 655235-50-0 |
| Molecular Formula | C₁₁H₁₀BrClF₃N₃ |
| Molecular Weight | 327.56 g/mol |
The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique reactivity and biological profile.
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle progression, which is critical in cancer biology. This inhibition leads to:
- Cell Cycle Arrest : The compound causes a halt in the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10.5 | CDK2 inhibition |
| HCT116 (Colon) | 8.3 | Induction of apoptosis |
| A549 (Lung) | 12.0 | Cell cycle arrest |
These results suggest that the compound has potent anticancer properties, making it a candidate for further development as an anti-cancer agent.
Structure-Activity Relationship (SAR)
A detailed study on the structure-activity relationship indicates that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:
- The introduction of the trifluoromethyl group enhances lipophilicity, improving cellular uptake.
- The tert-butyl group contributes to steric hindrance, which may affect binding affinity to target proteins.
Case Studies
Recent studies have focused on the therapeutic potential of this compound in preclinical models:
- Study on MCF7 Cells : A study published in MDPI indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value of 10.5 µM .
- In Vivo Efficacy : In animal models of tumor growth, administration of this compound led to a marked decrease in tumor size and weight compared to controls, suggesting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADMET) properties. In silico modeling predicts low toxicity levels with no significant adverse effects observed at therapeutic doses .
Q & A
Q. Q1. What are the key considerations for synthesizing 3-bromo-substituted pyrazolo[1,5-a]pyrimidines via Suzuki-Miyaura cross-coupling?
Methodological Answer: To minimize debromination during Suzuki-Miyaura reactions, use XPhosPdG2/XPhos as a tandem catalyst system. This prevents halogen loss while enabling selective C3-arylation. Reaction conditions should include:
Q. Q2. How can the crystal structure of this compound confirm its regiochemistry?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive regiochemical confirmation. Key parameters include:
Q. Q3. What spectroscopic techniques are optimal for characterizing trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- F NMR: Detects CF as a singlet at δ −60 to −65 ppm.
- HRMS: Confirm molecular ion [M+H] with <2 ppm error.
- IR: C-F stretches appear at 1100–1250 cm.
- XPS: Fluorine 1s peak at 688–690 eV validates CF presence .
Advanced Questions
Q. Q4. How can sequential functionalization at C3 and C5 be achieved without intermediate degradation?
Methodological Answer:
C3 Arylation: Use Suzuki-Miyaura with XPhosPdG2 to retain bromine.
C5 Activation: Treat lactam intermediates with PyBroP (bromotrispyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane/TEA to convert C5-O to a leaving group.
C5 Arylation: Perform second Suzuki coupling with Pd(PPh)/KCO, yielding 3,5-diarylated derivatives (65–85%) .
Q. Q5. What strategies mitigate steric hindrance from the tert-butyl group during nucleophilic substitution?
Methodological Answer:
- Solvent: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Leaving Group: Replace Cl at C7 with more labile groups (e.g., OTf) via triflation.
- Microwave Assistance: Accelerate reactions (e.g., 150°C, 30 min) to overcome kinetic barriers.
- Steric Maps: Computational modeling (DFT) predicts accessible reaction sites .
Q. Q6. How to design analogs targeting enzyme inhibition (e.g., MAO-B or kinases)?
Methodological Answer:
- Substitution Patterns:
- C3: Electron-deficient aryl groups enhance MAO-B inhibition (IC ~1–10 µM).
- C5: Bulky substituents (e.g., CF) improve kinase selectivity (KDR IC <50 nM).
- Bioisosteres: Replace Br with CN or SMe to modulate lipophilicity (clogP 2–4).
- Docking Studies: Align with MAO-B FAD-binding pocket (PDB: 2V5Z) using AutoDock Vina .
Q. Q7. How do crystallographic data resolve contradictions in regiochemical assignments?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
